4-[({(2Z)-2-[(2,6-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid
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Overview
Description
4-[(2-{2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoic acid moiety, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-[(2-{2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOIC ACID involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzoic acid and dimethylphenyl groups. One common method involves the reaction of 2,6-dimethylphenyl isothiocyanate with 3-methyl-4-oxo-1,3-thiazolidine-5-carboxylic acid, followed by acetylation and amination to introduce the benzoic acid moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[(2-{2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-{2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzoic acid moiety are likely involved in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential inhibition of enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds to 4-[(2-{2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOIC ACID include:
2-((2,6-Dichlorophenyl)amino)benzoic acid: An analog with chlorine substituents instead of methyl groups, which may exhibit different chemical and biological properties.
2-((2,6-Dimethylphenyl)amino)benzoic acid: A simpler analog lacking the thiazole ring, which may have reduced biological activity. The uniqueness of 4-[(2-{2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOIC ACID lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[[2-[2-(2,6-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H21N3O4S/c1-12-5-4-6-13(2)18(12)23-21-24(3)19(26)16(29-21)11-17(25)22-15-9-7-14(8-10-15)20(27)28/h4-10,16H,11H2,1-3H3,(H,22,25)(H,27,28) |
InChI Key |
NNTOWDYTUJAESI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
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